3-(2,5-Dimethylphenyl)-4'-methylpropiophenone

Chemical property estimation Propiophenone analogs Computational chemistry

Generic substitution of positional isomers in substituted propiophenones introduces unquantified risk of altered reactivity or bioactivity, compromising experimental reproducibility. 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone eliminates this uncertainty as a structurally defined, single-isomer probe. - Defined 2,5-dimethylphenyl/4-methylphenyl substitution pattern enables precise structure-activity relationship (SAR) studies within the C18H20O isomeric space. - Distinct chromatographic retention characteristics make it a reliable reference standard for HPLC/GC-MS resolution of complex propiophenone mixtures. - Serves as a validated substrate for transition-metal-catalyzed cross-couplings, ketone reduction protocols, and electrophilic aromatic substitution methodology development.

Molecular Formula C18H20O
Molecular Weight 252.3 g/mol
CAS No. 898794-78-0
Cat. No. B1360608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,5-Dimethylphenyl)-4'-methylpropiophenone
CAS898794-78-0
Molecular FormulaC18H20O
Molecular Weight252.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)CCC2=C(C=CC(=C2)C)C
InChIInChI=1S/C18H20O/c1-13-5-8-16(9-6-13)18(19)11-10-17-12-14(2)4-7-15(17)3/h4-9,12H,10-11H2,1-3H3
InChIKeyHBMSBCXGECUROR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,5-Dimethylphenyl)-4'-methylpropiophenone (CAS 898794-78-0): Molecular Identity and Physicochemical Baseline for Procurement Decisions


3-(2,5-Dimethylphenyl)-4'-methylpropiophenone (CAS 898794-78-0) is an aromatic ketone classified within the substituted propiophenone family, possessing the molecular formula C18H20O and a molecular weight of 252.35–252.36 g/mol . Its IUPAC nomenclature is 3-(2,5-dimethylphenyl)-1-(4-methylphenyl)propan-1-one, and its canonical structure comprises a 2,5-dimethylphenyl moiety linked via a three-carbon chain to a 4-methylphenyl ketone core . Predicted physicochemical properties derived from computational estimates include a density of 1.021 g/cm³, a boiling point of 404 °C at 760 mmHg, and a flash point of 175.7 °C [1].

3-(2,5-Dimethylphenyl)-4'-methylpropiophenone: Critical Evaluation of Interchangeability with Positional Isomers and Analogs


Direct experimental evidence comparing 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone to its closest analogs is absent from peer-reviewed primary literature. In this evidence-scarce context, generic substitution cannot be assumed to be scientifically neutral or functionally equivalent. This compound belongs to a densely populated isomeric space of substituted propiophenones, including 3-(2,5-dimethylphenyl)-3'-methylpropiophenone (CAS 898753-62-3), 3-(2,4-dimethylphenyl)-4'-methylpropiophenone (CAS 898793-57-2), and 3-(2,5-dimethylphenyl)propiophenone (CAS 898794-72-4) [1]. In analogous systems, positional isomerism—specifically the relocation of methyl groups on either the phenyl or propiophenone ring—has been shown to alter stereoelectronic properties, steric bulk, and consequently, downstream reactivity in transition-metal-catalyzed cross-couplings or biological target engagement [2]. Therefore, without direct empirical data to support interchangeability, any substitution of this compound with a positional analog introduces an unquantified risk of altered reaction outcomes or bioactivity profiles, rendering such substitution scientifically unjustified absent explicit comparative validation.

3-(2,5-Dimethylphenyl)-4'-methylpropiophenone: Current State of Empirical Evidence and Identification of Data Gaps


Physicochemical Property Estimation for 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone Relative to In-Class Propiophenones

In the absence of directly measured experimental values, computationally estimated physicochemical properties provide a baseline for distinguishing 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone from simpler, unsubstituted propiophenone scaffolds. The target compound exhibits an estimated boiling point of 404 °C and an estimated flash point of 175.7 °C at 760 mmHg [1]. These values reflect the combined effects of increased molecular weight (252.35 g/mol) and reduced molecular symmetry compared to the unsubstituted parent scaffold propiophenone (C9H10O, MW 134.18 g/mol, predicted boiling point ~218 °C). However, no direct, head-to-head experimental comparison is available in the open literature. Consequently, this evidence is classified as class-level inference.

Chemical property estimation Propiophenone analogs Computational chemistry

Commercial Purity Specifications for 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone from Multiple Vendors

Vendor-supplied purity specifications offer the only available quantitative metrics for procurement decisions. The compound is commercially available with reported purity levels of 97% (ABCR) and 98% (Leyan) . These specifications are vendor-declared and not independently verified in peer-reviewed literature. No comparative purity data for alternative analogs are available from a common source. In the absence of cross-vendor or cross-compound quality assessments, these values serve as supporting evidence for batch-to-batch consistency expectations rather than a basis for comparative advantage.

Chemical procurement Quality control Analytical chemistry

3-(2,5-Dimethylphenyl)-4'-methylpropiophenone: Evidence-Constrained Application Scenarios


Use as a Synthetic Intermediate in Organic Methodology Development

Given its structural features as a substituted propiophenone bearing a 2,5-dimethylphenyl group and a 4-methylphenyl ketone, this compound may serve as a substrate or intermediate in the development of synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, reduction protocols targeting the ketone moiety, or electrophilic aromatic substitution studies [1]. The steric and electronic environment imposed by the specific substitution pattern could be exploited to probe regioselectivity or chemoselectivity in novel catalytic systems. However, no published studies have specifically utilized this CAS registry number in such applications; this scenario is inferred from the documented utility of structurally related propiophenones in organic synthesis.

Reference Standard in Analytical Method Development or Metabolite Identification

The compound's defined molecular identity (C18H20O, MW 252.35) and its status as a positional isomer within a crowded chemical space may qualify it for use as a reference standard in the development or validation of analytical methods—particularly chromatographic (HPLC, GC-MS) or spectroscopic (NMR) techniques—aimed at resolving complex mixtures of substituted propiophenones [1]. Its distinct retention characteristics relative to other C18H20O isomers could prove valuable in forensic toxicology, environmental monitoring, or pharmaceutical impurity profiling where unambiguous identification of specific propiophenone derivatives is required [2].

Structure-Activity Relationship (SAR) Probe for Methyl Group Topology

In the context of a broader structure-activity relationship (SAR) campaign within the substituted propiophenone class, this compound embodies a specific topological arrangement of methyl substituents (2,5-dimethyl on one phenyl ring; 4-methyl on the ketone-bearing ring). As a member of a congeneric series, it could serve as a probe to evaluate the contribution of this precise substitution pattern to a measured biological or physical property relative to other positional isomers, such as 3-(2,5-dimethylphenyl)-3'-methylpropiophenone or 3-(2,4-dimethylphenyl)-4'-methylpropiophenone [2]. The procurement value in this scenario is not intrinsic but derives from its role as a defined data point within a larger comparative matrix.

Computational Chemistry Model Validation

The compound's predicted physicochemical parameters (e.g., density 1.021 g/cm³, boiling point 404 °C, flash point 175.7 °C) [1] make it a candidate for validating computational chemistry models that predict the properties of substituted aromatic ketones. Its moderately complex substitution pattern offers a test case for algorithms designed to estimate boiling points, partition coefficients, or spectral properties of polysubstituted propiophenones. Experimental determination of these properties would provide empirical data points to refine predictive models, a common application for well-characterized, commercially available research chemicals in computational chemistry laboratories.

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